molecular formula C12H11N5OS B12166643 N-(1H-imidazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

N-(1H-imidazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B12166643
M. Wt: 273.32 g/mol
InChI Key: DUXUOAVKWJZOFR-UHFFFAOYSA-N
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Description

N-(1H-imidazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that features an imidazole ring, a pyrazole ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-imidazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(1H-imidazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms with altered functional groups .

Mechanism of Action

The mechanism of action of N-(1H-imidazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may bind to DNA or proteins, disrupting their normal function and leading to cell death. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-imidazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is unique due to its combination of imidazole, pyrazole, and thiophene rings, which confer distinct chemical and biological properties. This structural uniqueness allows for diverse applications and interactions with various molecular targets .

Properties

Molecular Formula

C12H11N5OS

Molecular Weight

273.32 g/mol

IUPAC Name

N-(1H-imidazol-2-yl)-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C12H11N5OS/c1-17-9(11(18)15-12-13-4-5-14-12)7-8(16-17)10-3-2-6-19-10/h2-7H,1H3,(H2,13,14,15,18)

InChI Key

DUXUOAVKWJZOFR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)C(=O)NC3=NC=CN3

Origin of Product

United States

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